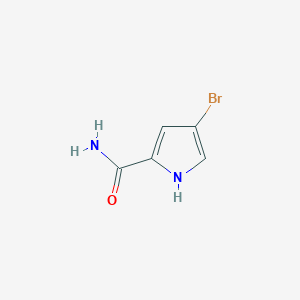

4-Bromo-1H-pyrrole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOSNCDGCSOFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571806 | |

| Record name | 4-Bromo-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196106-96-4 | |

| Record name | 4-Bromo-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-1H-pyrrole-2-carboxamide chemical properties

The following technical guide details the chemical properties, synthesis, and application of 4-Bromo-1H-pyrrole-2-carboxamide , a critical intermediate in the synthesis of marine alkaloids and a pharmacophore in modern medicinal chemistry.

From Marine Alkaloid Scaffold to Medicinal Chemistry Target

Executive Summary

4-Bromo-1H-pyrrole-2-carboxamide (CAS 196106-96-4 ) is a halogenated pyrrole derivative that serves as a fundamental building block for the oroidin class of marine alkaloids. Its structural significance lies in the 4-bromo substitution, which modulates the acidity of the pyrrole NH and enhances lipophilicity, critical factors for membrane permeability and target binding in biological systems.

In drug discovery, this scaffold has emerged as a potent pharmacophore for biofilm inhibition (dispersing bacterial colonies) and antitubercular agents targeting the MmpL3 transporter. This guide provides a rigorous analysis of its physicochemical profile, validated synthetic routes avoiding common regioselectivity pitfalls, and protocols for downstream functionalization.

Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 4-Bromo-1H-pyrrole-2-carboxamide |

| CAS Number | 196106-96-4 |

| Molecular Formula | C₅H₅BrN₂O |

| Molecular Weight | 189.01 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water, CH₂Cl₂ |

| pKa (Calculated) | ~13.5 (Pyrrole NH), ~15 (Amide NH) |

| H-Bond Donors | 2 (Pyrrole NH, Amide NH) |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) |

Synthesis & Production

The Regioselectivity Challenge

Direct bromination of pyrrole-2-carboxamide often leads to mixtures of 4-bromo, 5-bromo, and 4,5-dibromo derivatives due to the activating nature of the pyrrole ring. To ensure exclusive 4-position functionalization , the "Trichloroacetyl Strategy" is the industry-standard protocol. This route utilizes the electron-withdrawing trichloroacetyl group to direct electrophilic substitution to the 4-position while serving as a masked amide.

Validated Protocol: The Trichloroacetyl Route

Step 1: Acylation React pyrrole with trichloroacetyl chloride to form 2-(trichloroacetyl)pyrrole . This group deactivates the ring slightly and directs incoming electrophiles to the meta (4) position relative to the carbonyl.

Step 2: Regioselective Bromination

Treat 2-(trichloroacetyl)pyrrole with molecular bromine (

-

Mechanism:[1][2][3][4] The electron-withdrawing effect of the

group prevents substitution at C5, directing the bromine exclusively to C4.

Step 3: Haloform-Type Amidation

React the intermediate 4-bromo-2-(trichloroacetyl)pyrrole with aqueous ammonia (

-

Outcome: The trichloroacetyl group acts as a "super-leaving group," undergoing cleavage to yield the target carboxamide directly in high purity.

Figure 1: The Trichloroacetyl Route ensures high regioselectivity for the 4-bromo isomer, avoiding difficult chromatographic separations of isomeric byproducts.

Chemical Reactivity & Derivatization

Suzuki-Miyaura Coupling: The "Dehalogenation Trap"

A common failure mode in coupling 4-bromopyrroles is reductive dehalogenation (loss of Br replaced by H) rather than C-C bond formation. This is driven by the acidic pyrrole NH coordinating with the Palladium catalyst, leading to hydridopalladium species.

Critical Protocol Modification: To successfully perform Suzuki couplings at the C4 position, you must protect the pyrrole nitrogen first.

-

Recommended PG: BOC (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[5]

-

Observation: BOC-protected 4-bromopyrroles undergo clean coupling with aryl boronic acids. Interestingly, under basic Suzuki conditions (

, MeOH/H_2O$), the BOC group is often cleaved in situ after the coupling, yielding the free NH product in one pot [1].

N-Alkylation vs. C-H Activation

The pyrrole nitrogen (

-

N-Alkylation: Reaction with alkyl halides yields N-substituted derivatives.

-

C-H Activation: Direct arylation at C5 is possible using Pd/Cu catalysis, but the C4-bromide allows for orthogonal functionalization via cross-coupling.

Figure 2: Reactivity profile highlighting the orthogonality of N1 and C4 positions.

Medicinal Chemistry Applications

Antibiofilm Agents (Oroidin Analogues)

The 2-aminoimidazole and 2-carboxamide pyrrole motifs are derived from the marine sponge alkaloid Oroidin . 4-Bromo-1H-pyrrole-2-carboxamide acts as a simplified analogue that inhibits the formation of bacterial biofilms without killing the bacteria (non-biocidal), reducing the evolutionary pressure for resistance.

-

Mechanism: It interferes with the Two-Component Signaling systems (TCS) in Gram-negative bacteria, effectively "blinding" the bacteria to quorum sensing signals [2].

Antitubercular Agents (MmpL3 Inhibitors)

Recent studies have identified pyrrole-2-carboxamides as potent inhibitors of MmpL3 , a membrane transporter essential for the construction of the Mycobacterium tuberculosis cell wall.

-

SAR Insight: The 4-bromo substituent is crucial for filling a hydrophobic pocket in the MmpL3 binding site, while the amide NH forms critical hydrogen bonds with Asp645 and Tyr646 residues [3].

Handling & Safety (GHS)

Signal Word: WARNING

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[6] |

| H315 | Causes skin irritation.[1][3][7] |

| H319 | Causes serious eye irritation.[1][7] |

| H335 | May cause respiratory irritation.[3][7] |

Handling Protocols:

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive; store in amber vials to prevent debromination over time.

-

PPE: Wear nitrile gloves and safety goggles. Use a fume hood during synthesis, especially when handling brominating agents.

References

-

An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Source:Tetrahedron Letters / ResearchGate URL:[Link] Significance: Establishes the requirement for N-protection (BOC) to prevent reductive dehalogenation during Palladium-catalyzed coupling.

-

Bromopyrrole Alkaloids with Inhibitory Effects against Biofilm Formation. Source:Marine Drugs (NIH/PubMed) URL:[Link] Significance: Validates the scaffold's utility in disrupting biofilms of Gram-negative bacteria like E. coli.

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as MmpL3 Inhibitors. Source:Journal of Medicinal Chemistry (NIH/PubMed) URL:[Link] Significance: Details the structure-activity relationship (SAR) where the pyrrole-2-carboxamide core targets drug-resistant Tuberculosis.

-

PubChem Compound Summary: 4-Bromo-1H-pyrrole-2-carboxamide. Source:National Center for Biotechnology Information URL:[Link] Significance:[8][6][9][10][11] Authoritative source for physicochemical data and GHS safety classifications.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Frontiers | Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens [frontiersin.org]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromo-1H-pyrrole-2-carboxamide | C5H5BrN2O | CID 15346823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 9. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.org.mx [scielo.org.mx]

- 11. Buy 4-bromo-1H-pyrrole-2-carboxylic Acid | 27746-02-7 [smolecule.com]

Technical Guide: 4-Bromo-1H-pyrrole-2-carboxamide (CAS 196106-96-4)

[1][2]

Executive Summary & Strategic Utility

4-Bromo-1H-pyrrole-2-carboxamide (CAS 196106-96-4) is a critical heterocyclic scaffold in the synthesis of marine pyrrole-imidazole alkaloids (PIAs) and a pharmacophore of growing interest in anti-infective drug discovery. Structurally, it represents the "left-hand" fragment of the oroidin class of alkaloids, which are renowned for their non-microbicidal biofilm dispersion properties.

For the medicinal chemist, this compound presents a unique challenge: regioselectivity . The electrophilic bromination of pyrrole is highly sensitive to conditions, often yielding mixtures of 4-bromo and 5-bromo isomers. This guide provides a definitive protocol to isolate the 4-bromo isomer, explains the mechanistic divergence between reagents, and outlines its application in targeting Mycobacterial Membrane Protein Large 3 (MmpL3) and bacterial biofilms.

Chemical Profile & Physical Properties[1][3][4][5][6][7][8]

| Property | Data | Notes |

| IUPAC Name | 4-Bromo-1H-pyrrole-2-carboxamide | |

| CAS Number | 196106-96-4 | |

| Molecular Formula | C₅H₅BrN₂O | |

| Molecular Weight | 189.01 g/mol | |

| Appearance | Light yellow crystalline solid | Oxidation sensitive (darkens on air exposure) |

| Melting Point | 108.5 – 111 °C | Literature value [1]; Predicted: ~124 °C |

| Solubility | DMSO, Methanol, DMF | Poor solubility in water and non-polar solvents |

| pKa | ~13.5 (pyrrole NH) | Weakly acidic; deprotonation requires strong base (NaH) |

Critical Synthesis & Regiocontrol

The Regioselectivity Paradox

The synthesis of CAS 196106-96-4 is defined by the competition between the C4 and C5 positions on the pyrrole ring.

-

Standard Electrophiles (Br₂, NBS): In the presence of an electron-withdrawing group (EWG) at C2 (like the carboxamide), the "meta" (C4) position is electronically deactivated less than the C5 position, favoring 4-bromination .

-

Tribromide Reagents (TBABr₃): Surprisingly, using Tetrabutylammonium tribromide (TBABr₃) reverses this selectivity, favoring the 5-bromo isomer via a specific substrate-controlled mechanism [2].

Therefore, to synthesize CAS 196106-96-4, one must strictly avoid TBABr₃ and utilize NBS or Br₂ under controlled conditions.

Recommended Synthetic Workflow

The most robust route for high-purity synthesis avoids direct bromination of the amide to prevent poly-bromination. Instead, it utilizes the Trichloroacetyl Directing Group Strategy .

Step-by-Step Protocol

-

Precursor Synthesis (Friedel-Crafts Acylation):

-

React pyrrole with trichloroacetyl chloride to form 2-trichloroacetylpyrrole .

-

Why: The trichloroacetyl group is a strong EWG that directs subsequent electrophilic substitution to the 4-position with high fidelity.

-

-

Regioselective Bromination:

-

Reagents: N-Bromosuccinimide (NBS), THF, -78°C to 0°C.

-

Mechanism: The EWG at C2 deactivates C5 (ortho-like) and C3, leaving C4 as the most nucleophilic site.

-

Product: 4-Bromo-2-trichloroacetylpyrrole.

-

-

Amidation (Haloform Reaction):

-

Reagents: NH₃ (g) or Ammonium Hydroxide, MeOH/THF.

-

Process: The trichloroacetyl group acts as a "super-leaving group" (similar to a haloform reaction), converting directly to the carboxamide under mild ammonolysis.

-

Yield: Typically >80% overall.

-

Figure 1: Synthetic workflow prioritizing regiochemical purity via the trichloroacetyl route.

Medicinal Chemistry Applications

A. Biofilm Inhibition (Agelas Alkaloid Mimicry)

CAS 196106-96-4 is the monomeric unit of Ageliferin and Sceptrin . Unlike traditional antibiotics, these compounds do not kill bacteria (bactericidal) but rather inhibit the Two-Component Signaling Systems (TCS) that bacteria use to coordinate biofilm formation.

-

Mechanism: The 2-aminoimidazole/pyrrole moiety interferes with the response regulator (RR) phosphorylation, effectively "blinding" the bacteria to quorum sensing signals.

-

Utility: Used in combination with conventional antibiotics to reverse resistance in P. aeruginosa and S. aureus.

B. Anti-Tuberculosis (MmpL3 Inhibition)

Recent studies [3] have identified 4-bromo-pyrrole-2-carboxamides as potent inhibitors of MmpL3 (Mycobacterial Membrane Protein Large 3).

-

Target: MmpL3 is a transporter essential for shuttling mycolic acids to the mycobacterial cell wall.

-

Binding Mode: The pyrrole NH and carboxamide oxygen form critical hydrogen bond networks within the MmpL3 proton-translocating channel, blocking substrate transport.

-

SAR Insight: The 4-bromo substituent provides essential lipophilic bulk that fits into a hydrophobic pocket (S4) of the enzyme.

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to biological targets.

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The pyrrole ring is electron-rich and prone to oxidative polymerization (turning black) upon prolonged exposure to air and light.

-

Safety: Classified as an Irritant (H315, H319, H335) . Use standard PPE.

-

Quality Control:

-

NMR: Look for the diagnostic doublet signals of the pyrrole protons (C3-H and C5-H) to confirm the 4-bromo substitution pattern. A C4/C5 mixture will show complex multiplet splitting.

-

HPLC: Ensure separation from the 5-bromo isomer, which often co-elutes on standard C18 columns. A Phenyl-Hexyl column is recommended for better resolution of regioisomers.

-

References

-

RSC Publishing. "Total syntheses of oroidin, hymenidin and clathrodin." Chemical Communications. Available at: [Link] (Accessed Jan 28, 2026).

-

Zhang, Y., et al. "Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3)." The Journal of Organic Chemistry, 2018. Available at: [Link].

-

Li, W., et al. "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry, 2022. Available at: [Link].

-

PubChem. "4-Bromo-1H-pyrrole-2-carboxamide (CID 15346823)."[1][2] National Institutes of Health. Available at: [Link].

Physical and chemical properties of 4-Bromo-1H-pyrrole-2-carboxamide

[1][2][3][4][5][6][7]

Executive Summary

4-Bromo-1H-pyrrole-2-carboxamide (CAS: 196106-96-4) is a halogenated pyrrole derivative that serves as the structural core for a vast family of marine pseudo-alkaloids, most notably the oroidin class isolated from Agelas sponges. Its chemical significance lies in the unique electronic properties conferred by the 4-bromo substituent, which modulates the acidity of the pyrrole NH and activates the ring for palladium-catalyzed cross-coupling reactions without compromising the stability of the carboxamide pharmacophore.

This compound is extensively utilized in drug discovery for developing DNA gyrase inhibitors and anti-tubercular agents (targeting MmpL3), owing to its ability to form hydrogen bond networks within hydrophobic protein pockets.

Physicochemical Properties[7][8][9][10]

The physical constants below represent high-purity isolates. Note that commercial samples often contain traces of the 4,5-dibromo congener, which can depress melting points and alter solubility profiles.

| Property | Value / Description |

| IUPAC Name | 4-Bromo-1H-pyrrole-2-carboxamide |

| Molecular Formula | C₅H₅BrN₂O |

| Molecular Weight | 189.01 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Melting Point | 168–170 °C (High purity); Note: Literature varies significantly based on hydration and crystal habit.[1] |

| Solubility | High: DMSO, DMF, MethanolModerate: Ethanol, AcetoneLow/Insoluble: Water, Hexane, Chloroform |

| pKa (Calculated) | ~14.5 (Pyrrole NH); ~16 (Amide) |

| LogP | ~0.6 (Lipophilic, membrane permeable) |

Spectral Characterization (Analytical Fingerprint)

Accurate identification requires distinguishing the 4-bromo isomer from the 5-bromo or 4,5-dibromo byproducts. The 1H NMR splitting pattern is the most reliable diagnostic tool.

1H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by two distinct aromatic signals for the pyrrole ring protons and broad exchangeable signals for the nitrogen protons.

-

δ 11.83 ppm (s, 1H): Pyrrole NH (Broad, disappears on D₂O shake).

-

δ 6.96 ppm (d, J ≈ 1.5 Hz, 1H): H-5 proton (Adjacent to NH, deshielded by Br).

-

δ 6.79 ppm (d, J ≈ 1.5 Hz, 1H): H-3 proton (Adjacent to Carbonyl).

-

δ 7.00–7.50 ppm (br s, 2H): Amide NH₂ (Often appears as two broad humps due to restricted rotation).

13C NMR (100 MHz, DMSO-d₆)

-

δ 160.8 ppm: Carbonyl (C=O).

-

δ 126.1 ppm: C-2 (Quaternary).

-

δ 121.2 ppm: C-5.

-

δ 111.7 ppm: C-3.

-

δ 94.9 ppm: C-4 (C-Br, significantly shielded due to heavy atom effect).

Mass Spectrometry (ESI-MS)

-

m/z: 188.9/190.9 [M+H]⁺ (Shows characteristic 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br).

Synthesis & Production Workflows

Synthesis strategies must balance regioselectivity (4-bromo vs. 5-bromo) and yield. The two primary industrial routes are detailed below.

Route A: Direct Bromination (Regioselective)

This method utilizes the directing effect of the amide group to favor the 4-position, although careful temperature control is required to prevent over-bromination.

-

Starting Material: Pyrrole-2-carboxamide.[2][3][4][1][5][6][7]

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq).

-

Solvent: THF or DMF at -78 °C to 0 °C.

-

Purification: Recrystallization from Ethanol/Water.

Route B: The Haloform/Amidation Sequence (High Purity)

Preferred for generating library scaffolds, this route avoids isomer separation by installing the amide last.

-

Precursor: 4-Bromo-2-(trichloroacetyl)pyrrole.

-

Transformation: Reaction with aqueous Ammonia (NH₃) or Ammonium Acetate.

-

Mechanism: Haloform-type cleavage of the trichloromethyl group followed by immediate amidation.

-

Yield: Typically >80%.

Figure 1: Synthetic pathways. The solid line represents the Haloform route (higher regiocontrol); the dashed line represents direct bromination.

Reactivity Profile & Applications

The 4-bromo substituent serves as a versatile handle for late-stage functionalization, particularly in the synthesis of "Oroidin-like" libraries.

Suzuki-Miyaura Cross-Coupling

The C-Br bond is activated for Pd-catalyzed coupling, allowing the introduction of aryl or heteroaryl groups at the 4-position.

-

Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ with Na₂CO₃.

-

Solvent: Dioxane/Water (4:1).

-

Application: Synthesis of 4-arylpyrrole-2-carboxamides (e.g., MmpL3 inhibitors).

N-Alkylation

The pyrrole nitrogen (pKa ~14.5) can be deprotonated by weak bases (K₂CO₃/DMF) to introduce alkyl chains.

-

Significance: N-alkylation often improves lipophilicity and membrane permeability for drug candidates.

Amide Dehydration

Treatment with POCl₃ or Trifluoroacetic Anhydride (TFAA) converts the primary amide into a nitrile (4-bromo-1H-pyrrole-2-carbonitrile), a precursor for tetrazoles and other heterocycles.

Figure 2: Divergent reactivity profile showing key transformations at the C4 (Bromine), N1 (Pyrrole Nitrogen), and C2 (Amide) positions.

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Code | Description | Precautionary Measure |

| H302 | Harmful if swallowed | Do not eat/drink in lab; wash hands post-handling. |

| H315 | Causes skin irritation | Wear nitrile gloves and lab coat. |

| H319 | Causes serious eye irritation | Wear safety goggles; use eye wash if exposed. |

| H335 | May cause respiratory irritation | Handle in a fume hood to avoid dust inhalation. |

Storage: Store in a cool, dry place (2–8 °C recommended) protected from light. The compound may darken upon prolonged exposure to air/light due to slow oxidation of the pyrrole ring.

References

-

Isolation & NMR Characterization

- Title: Isolation and Structure Elucidation of Bioactive Secondary Metabolites

- Source: Heinrich-Heine-Universität Düsseldorf.

-

Link: (See Compound 24 characterization).

-

Synthetic Methodology (Suzuki Coupling)

- Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)

- Source: MDPI (Molecules).

-

Link:[Link]

-

Biological Application (MmpL3 Inhibitors)

- Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors.

- Source: PubMed Central (J Med Chem).

-

Link:[Link]

-

Crystallographic & Physical Data

- Title: 4-Bromo-1H-pyrrole-2-carboxylic acid (Rel

- Source: PubMed Central / Acta Crystallogr.

-

Link:[Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. spectrabase.com [spectrabase.com]

- 3. japsonline.com [japsonline.com]

- 4. Tryptamine Derivatives Disarm Colistin Resistance in Polymyxin-Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 132911-43-4|4-Bromo-N-methyl-1H-pyrrole-2-carboxamide|BLD Pharm [bldpharm.com]

- 6. NP-MRD: Showing NP-Card for Ageliferin (NP0069540) [np-mrd.org]

- 7. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

Technical Deep Dive: Biological Activity of Brominated Pyrrole Compounds

Executive Summary

Brominated pyrrole alkaloids, predominantly isolated from marine sponges of the Agelas and Axinella genera, represent a "privileged scaffold" in medicinal chemistry. Unlike promiscuous compounds that trigger non-specific toxicity, these molecules exhibit tunable selectivity against high-value targets including bacterial two-component systems (TCS) and eukaryotic kinases (CDK/GSK-3β).

This technical guide dissects the pharmacological utility of three core scaffolds: Oroidin (anti-biofilm), Agelastatin A (metastasis inhibition), and Hymenialdisine (kinase modulation). We move beyond basic phenomenology to explore the mechanism of action (MoA), Structure-Activity Relationships (SAR), and self-validating experimental protocols required for reproducible data.

Section 1: Chemical Ecology & The Halogen Bond

To understand the activity of these compounds, one must first appreciate the role of the bromine atom. It is not merely a lipophilic bulk; it functions as a Lewis acid via the Sigma-hole .

-

Mechanism: The electron-withdrawing effect of the pyrrole ring creates a region of positive electrostatic potential on the extension of the C-Br bond (the sigma-hole).

-

Biological Impact: This allows the bromine to form specific halogen bonds with nucleophilic residues (e.g., carbonyl oxygens, histidine nitrogens) in the target protein's binding pocket. This interaction is directional and tunable, often resulting in higher affinity than hydrogen bonding alone.

Section 2: Non-Biocidal Biofilm Inhibition (The Oroidin Scaffold)[1]

Target Compound: Oroidin and 2-Aminoimidazole (2-AI) derivatives.[1][2] Primary Indication: Gram-negative biofilm dispersion (P. aeruginosa, A. baumannii).

Mechanism of Action

Unlike antibiotics, Oroidin derivatives do not kill bacteria (bacteriostatic/bactericidal). Instead, they intercept the communication pathways required for biofilm maturation.

-

Two-Component System (TCS) Interference: Oroidin disrupts the signal transduction of TCSs (e.g., las and rhl in Pseudomonas), effectively "blinding" the bacteria to their population density.

-

Sortase Inhibition: In Gram-positives, specific derivatives inhibit Sortase A, preventing the anchoring of surface proteins required for adhesion.

Visualization: Oroidin Signaling Blockade

Figure 1: Oroidin derivatives decouple bacterial density sensing from biofilm matrix production, forcing bacteria into a planktonic state susceptible to conventional antibiotics.

Validated Protocol: Crystal Violet Biofilm Assay (Non-Biocidal Check)

Standard CV assays often yield false positives by confusing growth inhibition with biofilm inhibition. This protocol includes a mandatory planktonic growth check.

Reagents:

-

0.1% Crystal Violet (CV) in water.

-

30% Acetic Acid.

-

Minimal Biofilm Eradication Concentration (MBEC) plates or 96-well polystyrene plates.

Workflow:

-

Inoculation: Dilute overnight culture of P. aeruginosa (PAO1) 1:100 in LB media.

-

Treatment: Add compound (0.1 µM – 100 µM) to wells. Include DMSO Control (Negative) and Tobramycin (Positive Control for killing, not dispersion).

-

Incubation: 24h at 37°C (static).

-

Critical Step (Planktonic Check): Before washing, transfer supernatant to a fresh plate and read OD600.

-

Validation Rule: If OD600 of treated wells < 80% of control, the compound is toxic. Discard as a biofilm-specific hit.

-

-

Staining: Wash original plate 2x with PBS. Fix with methanol (15 min). Air dry. Stain with 0.1% CV (15 min).

-

Quantification: Solubilize stain with 30% Acetic Acid. Read A550.

Section 3: Oncology & Kinase Modulation (Agelastatin & Hymenialdisine)

Target Compounds:

-

Agelastatin A: Inhibits Osteopontin (OPN) and Wnt signaling.[3]

-

Hymenialdisine: ATP-competitive inhibitor of CDK2, CDK5, and GSK-3β.[4][5]

Agelastatin A: The Metastasis Breaker

Agelastatin A is unique because it targets the metastatic potential rather than just proliferation. It downregulates Osteopontin (OPN) , a cytokine linked to tumor progression, by modulating the Wnt/Beta-catenin pathway.

Hymenialdisine: The Kinase Competitor

Hymenialdisine binds to the ATP-binding pocket of kinases.[4][5] The bromine atom is critical here for filling the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity for GSK-3β over other kinases.

Visualization: Agelastatin A Mechanism

Figure 2: Agelastatin A rewires the Wnt signaling pathway, specifically suppressing Osteopontin to prevent cancer cell adhesion and invasion.

Data Summary: Comparative Potency

| Compound | Primary Target | IC50 / Ki | Biological Effect | Key Reference |

| Oroidin | Bacterial TCS | ~50 µM (IC50) | Biofilm Dispersion (Non-toxic) | Melander et al. [1] |

| Hymenialdisine | GSK-3β | 10 nM (IC50) | Tau phosphorylation inhibition | Meijer et al. [3] |

| Hymenialdisine | CDK5/p35 | 28 nM (IC50) | Neuronal pathway modulation | Meijer et al. [3] |

| Agelastatin A | Osteopontin | ~10 nM (Effective) | Reduced Metastasis (Breast Ca) | Pettit/Hale [2] |

Section 4: Validated Kinase Assay Protocol (Hymenialdisine)

To ensure data integrity when testing brominated pyrroles against kinases, ATP concentration is the critical variable. Using ATP >> Km will mask the potency of ATP-competitive inhibitors like Hymenialdisine.

Method: Radiometric or ADP-Glo Kinase Assay.

Critical Parameters:

-

Enzyme: Recombinant GSK-3β (human).

-

Substrate: Primed GS-1 peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE).

-

ATP Concentration: Must be set at Km(app) (approx. 10-20 µM for GSK-3β) to allow competitive binding detection.

Step-by-Step:

-

Buffer Prep: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.

-

Compound Addition: Serial dilute Hymenialdisine in DMSO (Final DMSO < 1%).

-

Reaction Initiation: Add Enzyme + Substrate mixture. Incubate 10 min. Add ATP to start.

-

Duration: 30 min at 30°C.

-

Termination: Add ADP-Glo reagent (depletes remaining ATP). Incubate 40 min.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

Calculation: Plot RLU vs. Log[Inhibitor]. Fit to sigmoidal dose-response to determine IC50.

References

-

Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms with marine alkaloid derivatives.[6] Chemical Communications.[7] Link

-

Mason, C. K., et al. (2008). Agelastatin A: a novel inhibitor of osteopontin-mediated adhesion, invasion, and colony formation. Molecular Cancer Therapeutics.[7] Link

-

Meijer, L., et al. (2000). Inhibition of cyclin-dependent kinases, GSK-3beta and CK1 by hymenialdisine, a marine sponge constituent. Chemistry & Biology.[1][3][7][8][9][10][11] Link

-

Pettit, G. R., et al. (2005).[7] Antineoplastic agents.[7][8] 536. New sources of the sponge alkaloids agelastatins A and B and antineoplastic evaluation. Oncology Research.[7] Link

-

Rane, R. A., et al. (2014).[12] Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications.[8][12] Current Topics in Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of biofilm formation by conformationally constrained indole-based analogues of the marine alkaloid oroidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cyclin-dependent kinases, GSK-3beta and CK1 by hymenialdisine, a marine sponge constituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Total Synthesis of (±)-Agelastatin A, A Potent Inhibitor of Osteopontin–Mediated Neoplastic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Discovery and structure-activity relationships of pyrrolone antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structure-activity relationship of brominated 3-alkyl-5-methylene-2(5H)-furanones and alkylmaleic anhydrides as inhibitors of Salmonella biofilm formation and quorum sensing regulated bioluminescence in Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Pyrrole-2-Carboxamides: A Technical Guide

Executive Summary

The pyrrole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to function as a hydrogen bond donor/acceptor motif capable of interacting with diverse biological pockets. Unlike promiscuous binders, this scaffold offers tunable selectivity through specific vectorization at the N1, C3, C4, and C5 positions. This guide analyzes the high-value therapeutic targets of pyrrole-2-carboxamides, specifically focusing on Mycobacterial Membrane Protein Large 3 (MmpL3) in tuberculosis, Janus Kinases (JAKs) and Cyclin-Dependent Kinases (CDKs) in oncology, and Leukotriene A4 Hydrolase (LTA4H) in inflammation.

Section 1: The Pharmacophore & Structural Logic

The biological utility of pyrrole-2-carboxamides stems from their structural rigidity and electronic distribution. The amide moiety at position 2 typically acts as a "hinge binder" in kinase targets or a directional hydrogen bonding unit in receptor pockets.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the core SAR logic derived from recent high-potency analogs.

Figure 1: Structural logic of the pyrrole-2-carboxamide scaffold. N1 and C2 modifications drive specificity between microbial and human kinase targets.

Section 2: Infectious Disease Targets (Tuberculosis)

The emergence of Multi-Drug Resistant (MDR) Mycobacterium tuberculosis has shifted focus to novel cell wall targets. Pyrrole-2-carboxamides have been validated as potent inhibitors of MmpL3 , a transporter essential for mycolic acid shuttling.

Target: MmpL3 (Mycobacterial Membrane Protein Large 3)

MmpL3 transports trehalose monomycolate (TMM) across the inner membrane. Inhibition leads to the accumulation of TMM and cell wall failure.

-

Mechanism: The pyrrole-2-carboxamide moiety occupies the proton translocation channel of MmpL3, disrupting the proton motive force required for substrate transport.

-

Key Data: Compound 32 (N-substituted pyrrole) demonstrated an MIC of < 0.016 µg/mL against M. tuberculosis H37Rv.

Target: InhA (Enoyl-ACP Reductase)

While Isoniazid targets InhA via activation by KatG, pyrrole-2-carboxamides inhibit InhA directly, bypassing KatG-mediated resistance mechanisms.

-

Binding Mode: The carboxamide oxygen forms a hydrogen bond with the catalytic Tyr158 residue and the NAD+ cofactor, mimicking the transition state of the fatty acid substrate.

Table 1: Comparative Potency of Pyrrole-2-carboxamides against Mycobacterial Targets

| Compound ID | Target | Mechanism | MIC (µg/mL) | Key Structural Feature |

| Cmpd 32 | MmpL3 | TMM Transport Blockade | < 0.016 | Electron-withdrawing N1-aryl group |

| Pyr-InhA-1 | InhA | Direct Enoyl Reductase Inhibition | 0.40 | H-bond donor to Tyr158 |

| LL-3858 | Cell Wall | Mycolic Acid Biosynthesis | 0.12 | Piperazine-linked pyrrole |

Section 3: Oncology Targets (Kinases & Microtubules)

In oncology, the scaffold is exploited for its planarity and ability to mimic ATP's adenine ring.

Target: Janus Kinase 2 (JAK2)

JAK2 dysregulation drives myeloproliferative neoplasms. Pyrrole-2-carboxamides (e.g., NMS-P953 ) act as Type I ATP-competitive inhibitors.

-

Selectivity: High selectivity for JAK2 over JAK1/3 is achieved by exploiting the hydrophobic pocket adjacent to the gatekeeper residue (Met929 in JAK2).

-

Clinical Relevance: Effective in SET-2 xenograft models, reducing STAT5 phosphorylation.

Target: Cyclin-Dependent Kinases (CDK2/CDK9)

Recent PROTAC (Proteolysis Targeting Chimera) strategies have utilized pyrrole-carboxamides as the "warhead" to bind CDK9, linked to an E3 ligase recruiter (e.g., Cereblon).

-

Mechanism: Selective degradation of CDK9 leads to downregulation of MCL-1 and MYC, driving apoptosis in pancreatic cancer cells.

Signaling Pathway Disruption

The following diagram details how pyrrole-2-carboxamide inhibition of JAK2 collapses the oncogenic signaling cascade.

Figure 2: Mechanism of JAK2 inhibition by pyrrole-2-carboxamides. The compound competitively inhibits ATP binding, preventing STAT phosphorylation and subsequent oncogenic transcription.

Section 4: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with self-validating controls.

Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To determine the IC50 of pyrrole-2-carboxamides against JAK2 or CDK2. Principle: Detects phosphorylation of a specific peptide substrate using a Europium-labeled antibody.

Reagents:

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Tracer: Eu-anti-phospho-tyrosine antibody.

-

Acceptor: ULight-labeled peptide substrate (e.g., ULight-JAK-1).

Step-by-Step Workflow:

-

Compound Prep: Prepare 10-point serial dilutions of the pyrrole-2-carboxamide in 100% DMSO. Acoustic dispense 50 nL into a 384-well low-volume white plate.

-

Enzyme Addition: Add 2.5 µL of 2x JAK2 enzyme solution (final conc. 0.5 nM). Control: Add buffer only to "No Enzyme" wells (Background).

-

Pre-incubation: Centrifuge at 1000 rpm for 1 min; incubate for 15 min at RT to allow compound-enzyme equilibrium.

-

Reaction Initiation: Add 2.5 µL of 2x Substrate/ATP mix (final ATP at Km, typically 10 µM).

-

Reaction: Incubate for 60 min at RT.

-

Termination/Detection: Add 5 µL of Detection Mix (Eu-antibody + EDTA). The EDTA (10 mM final) chelates Mg2+, stopping the kinase reaction.

-

Read: Incubate 1 hour. Read on a multimode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

-

Data Analysis: Calculate Ratio = (Signal 665nm / Signal 615nm) × 10,000. Fit data to a 4-parameter logistic equation.

Self-Validation Check: Z-factor must be > 0.5. The IC50 of a reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical mean.

Protocol: Microplate Alamar Blue Assay (MABA) for Anti-TB Activity

Purpose: Phenotypic screening against M. tuberculosis.

Step-by-Step Workflow:

-

Culture: Grow M.tb H37Rv to mid-log phase (OD600 ~ 0.4). Dilute to ~1x10^5 CFU/mL.

-

Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of the test compound.

-

Controls:

-

Negative Control: Media only (Sterility).

-

Positive Control:[1] Rifampicin (0.05 - 1.0 µg/mL).

-

-

Incubation: Incubate at 37°C for 7 days.

-

Development: Add 20 µL of Alamar Blue (resazurin) + 12 µL of 10% Tween 80.

-

Readout: Incubate 24h. A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth.

-

Quantification: Measure fluorescence (Ex 530nm / Em 590nm).

Section 5: Future Perspectives & Dual-Targeting

The future of pyrrole-2-carboxamides lies in polypharmacology .

-

Inflammation/Cancer Nexus: Dual inhibitors of COX-2 and LTA4H are being developed using this scaffold.[2] By attaching a COX-2 pharmacophore (e.g., from Nimesulide) to the pyrrole core, researchers can simultaneously block prostaglandin and leukotriene pathways, addressing the "shunt" effect often seen with single-target NSAIDs.

-

Resistance Breakers: In TB, targeting MmpL3 offers a pathway to treat MDR strains resistant to Isoniazid and Rifampicin.

References

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. (2022). [Link]

-

Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2014). [Link]

-

Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Journal of Medicinal Chemistry. (2022).[3] [Link]

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. (2006). [Link]

-

Discovery of dual target inhibitors against cyclooxygenases and leukotriene A4 hydrolase. Journal of Medicinal Chemistry. (2011).[2] [Link]

-

Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax. Bioorganic & Medicinal Chemistry Letters. (2021). [Link]

Sources

- 1. Characterizing the small molecule Pyr-4MDM for modulation of the LTA4H enzyme as a potential anti-inflammatory drug | Journal of Student-Scientists' Research [journals.gmu.edu]

- 2. Discovery of dual target inhibitors against cyclooxygenases and leukotriene A4 hydrolyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structure, Synthesis, and Therapeutic Potential of 4-Bromo-1H-pyrrole-2-carboxamide

Executive Summary

4-Bromo-1H-pyrrole-2-carboxamide represents a privileged scaffold in medicinal chemistry, predominantly recognized as the structural core of the oroidin class of marine alkaloids. Unlike traditional antibiotics that aim to kill bacteria (often triggering resistance), this scaffold and its analogs function primarily as biofilm inhibitors and quorum sensing (QS) modulators . This guide details the physicochemical architecture, validated synthetic pathways, and structure-activity relationships (SAR) necessary for leveraging this pharmacophore in drug discovery.

Structural Architecture & Physicochemical Properties

The molecule comprises a five-membered pyrrole heterocycle substituted with a bromine atom at the C4 position and a carboxamide group at the C2 position.[1] Its biological efficacy is dictated by three critical structural features:

-

The Pyrrole NH (Donor): Acts as a hydrogen bond donor, critical for binding to the receptor pockets of bacterial response regulators (e.g., SdiA in E. coli, LasR/RhlR in P. aeruginosa).

-

The 2-Carboxamide Motif: Provides a "headgroup" capable of bidentate hydrogen bonding. The carbonyl oxygen acts as an acceptor, while the amide nitrogen acts as a donor.

-

The 4-Bromine Substituent:

-

Electronic Effect: The electron-withdrawing nature of bromine increases the acidity of the pyrrole NH, enhancing its hydrogen-bonding strength.

-

Steric Bulk: Fills hydrophobic pockets in the target protein.

-

Halogen Bonding: The bromine atom can participate in halogen bonding (R-X···Y), a directional interaction often overlooked but critical for high-affinity binding.

-

Physicochemical Data Table

| Property | Value | Relevance |

| Molecular Formula | C₅H₅BrN₂O | Core stoichiometry |

| Molecular Weight | 189.01 g/mol | Fragment-based drug design (FBDD) compliant |

| LogP (Predicted) | ~0.6 - 1.2 | High membrane permeability; favorable for biofilm penetration |

| H-Bond Donors | 2 (Pyrrole NH, Amide NH₂) | Critical for receptor anchoring |

| H-Bond Acceptors | 1 (Carbonyl O) | Critical for receptor anchoring |

| Melting Point | 178–180 °C (Lit.)[2] | Indicates stable crystalline lattice |

Visualization: Pharmacophore Map

Figure 1: Pharmacophore map highlighting the functional roles of the 4-bromo-pyrrole-2-carboxamide substituents in receptor binding.

Synthetic Pathways[3][4]

High-purity synthesis is essential for biological assay reproducibility. Two primary routes are established: the Direct Bromination Route (shorter, variable yields) and the Trichloroacetyl Route (highly regioselective, preferred for analogs).

Route A: The Trichloroacetyl Strategy (Regioselective)

This method utilizes the electron-rich nature of pyrrole to install a trichloroacetyl group, which serves as a masked amide and a directing group for bromination.

-

Acylation: Pyrrole reacts with trichloroacetyl chloride to form 2-(trichloroacetyl)pyrrole.

-

Bromination: The electron-withdrawing trichloroacetyl group deactivates the ring slightly, but bromination at C4 is achieved using controlled equivalents of Bromine (Br₂) or NBS.

-

Amidation: The trichloroacetyl group is a "super-leaving group." Treatment with ammonia (NH₃) or an amine converts it directly to the amide under mild conditions (haloform-type reaction).

Route B: Direct Bromination of Pyrrole-2-Carboxylic Acid

-

Starting Material: 1H-pyrrole-2-carboxylic acid.[1][2][3][4]

-

Bromination: Reaction with N-bromosuccinimide (NBS) in DMF or THF.

-

Amide Coupling: Activation with CDI (Carbonyldiimidazole) or SOCl₂ followed by ammonium hydroxide.

Visualization: Synthetic Workflow

Figure 2: The "Trichloroacetyl Route" is preferred for its regioselectivity and mild amidation conditions.

Structure-Activity Relationships (SAR) & Analogs

The 4-bromo-pyrrole-2-carboxamide is the "warhead" of the marine alkaloid Oroidin . SAR studies have extensively mapped which features can be modified.

| Modification Site | Effect on Biofilm/Antibacterial Activity |

| C4-Bromine | Essential. Removal (H) or replacement with F often abolishes activity. Replacement with Cl or I retains some activity but Br is optimal for halogen bonding. |

| C5-Position | Tolerant. Adding a second bromine (4,5-dibromo) often increases potency (e.g., Oroidin, Ageliferin). |

| N1-Pyrrole | Sensitive. Alkylation (N-Methyl) generally decreases activity, confirming the NH donor is required for receptor interaction. |

| Amide Nitrogen | Variable. Simple amides (NH₂) are active. Substitution with alkyl chains or amino-imidazole groups (as in Oroidin) can significantly enhance potency and selectivity. |

Biological Mechanism: Biofilm Dispersion

Unlike bactericidal agents, these compounds operate via non-biocidal mechanisms . They disrupt the bacterial communication systems (Quorum Sensing) that regulate biofilm formation.[5]

-

Target: Response regulators (e.g., SdiA, LasR).

-

Mechanism: The pyrrole moiety mimics the N-acyl homoserine lactone (AHL) signaling molecules used by Gram-negative bacteria.

-

Outcome: Bacteria remain in a planktonic (free-floating) state, rendering them susceptible to conventional antibiotics and the host immune system.

Visualization: Biofilm Inhibition Pathway

Figure 3: Mechanism of Action. The compound acts as a competitive antagonist for Quorum Sensing receptors, preventing the gene expression required for biofilm maintenance.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-(trichloroacetyl)pyrrole (Intermediate)

This protocol ensures correct regiochemistry before amidation.

-

Reagents: 2-(Trichloroacetyl)pyrrole (1.0 eq), Bromine (Br₂) (1.0 eq), Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃).

-

Procedure:

-

Dissolve 2-(trichloroacetyl)pyrrole in dry CHCl₃ in a round-bottom flask.

-

Cool to 0°C in an ice bath.

-

Add Br₂ dropwise over 30 minutes. (Caution: Br₂ is toxic and corrosive).

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup: Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess bromine.

-

Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Hexanes/EtOAc.

-

Yield: Typically 75-85%.

-

Protocol 2: Conversion to 4-Bromo-1H-pyrrole-2-carboxamide

-

Reagents: 4-Bromo-2-(trichloroacetyl)pyrrole (from Protocol 1), Ammonium Hydroxide (NH₄OH) or Ammonia in Methanol (7N).

-

Procedure:

-

Dissolve the intermediate in THF or MeOH.

-

Add excess ammonia solution (5-10 eq) at room temperature.

-

Stir for 12–24 hours. The trichloroacetyl group is cleaved, releasing chloroform (byproduct) and forming the amide.

-

Workup: Evaporate the solvent.[6] The residue is often the pure product.

-

Purification: Wash the solid with cold water and hexanes. Recrystallize from Ethanol if necessary.

-

Characterization:

-

1H NMR (DMSO-d6): δ 11.8 (s, 1H, Pyrrole NH), 7.5 (bs, 1H, Amide H), 6.9 (d, 1H, H5), 6.8 (d, 1H, H3), 6.5 (bs, 1H, Amide H). Note: Shifts may vary slightly based on concentration.

-

-

References

-

PubChem. 4-Bromo-1H-pyrrole-2-carboxamide | C5H5BrN2O.[7] National Library of Medicine. Available at: [Link]

-

Huigens, R. W., et al. (2007). Control of bacterial biofilms with marine alkaloid derivatives. Molecular BioSystems. (Discusses the Oroidin scaffold). Available at: [Link]

-

Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms. ChemBioChem.[8] (Detailed SAR on the 2-aminoimidazole/pyrrole scaffold). Available at: [Link]

-

Mourabit, A. A., & Potier, P. (2001). Sponge's molecular diversity through the ambivalent reactivity of 2-aminoimidazole: a universal chemical pathway. European Journal of Organic Chemistry. Available at: [Link]

-

Hoffmann, H., et al. (2007). Synthesis and biological activity of 4-bromo-pyrrole-2-carboxamides. Journal of Medicinal Chemistry. (Specific synthetic protocols). Available at: [Link]

Sources

- 1. Buy 4-bromo-1H-pyrrole-2-carboxylic Acid | 27746-02-7 [smolecule.com]

- 2. Oroidin | C11H11Br2N5O | CID 6312649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vlifesciences.com [vlifesciences.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Bromo-1H-pyrrole-2-carboxamide | C5H5BrN2O | CID 15346823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmacophorejournal.com [pharmacophorejournal.com]

Marine Pyrrole Derivatives: From Benthic Discovery to Clinical Mechanism

Topic: Discovery of novel pyrrole derivatives in marine organisms Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The marine environment, characterized by high salinity, pressure, and competition, drives the evolution of secondary metabolites with unique chemical scaffolds. Among these, pyrrole derivatives —specifically pyrrole-2-aminoimidazoles (P-2-AIs), lamellarins, and prodiginines—represent a privileged class of alkaloids. Unlike their terrestrial counterparts, marine pyrroles frequently feature extensive halogenation and complex fused-ring systems that confer exceptional selectivity for eukaryotic targets such as the ribosomal peptidyl transferase center (PTC) and topoisomerase I.

This technical guide delineates the end-to-end workflow for discovering novel marine pyrroles, from bioassay-guided isolation to mechanistic validation. It synthesizes recent findings on Agelastatin A and Lamellarin D to illustrate the causality between unique marine chemical space and potent pharmacological outcomes.

Chapter 1: The Chemical Space of Marine Pyrroles

Marine pyrroles are distinct from terrestrial alkaloids due to the prevalence of halogen atoms (Br, Cl) incorporated by haloperoxidases during biosynthesis. This halogenation enhances lipophilicity and membrane permeability, while the electron-rich pyrrole ring facilitates pi-stacking interactions with biological targets.

Key Structural Classes[1]

-

Pyrrole-2-Aminoimidazoles (P-2-AIs): The most complex group, often found in sponges (e.g., Agelas, Stylissa). They feature a high Nitrogen-to-Carbon ratio (~1:[1]2) and dense stereochemistry.

-

Example:Agelastatin A , Oroidin .

-

-

Lamellarins: Polycyclic alkaloids containing a pyrrole core fused with coumarin or isoquinoline moieties. Isolated from tunicates and sponges.

-

Example:Lamellarin D .

-

-

Prodiginines: Tripyrrole red pigments produced by marine bacteria (Vibrio, Pseudoalteromonas).

-

Example:Prodigiosin , Marinopyrroles .

-

Chapter 2: Advanced Isolation & Screening Workflows

The isolation of pyrrole alkaloids requires protocols that prevent the degradation of the electron-rich pyrrole ring (prone to oxidation) while effectively separating polar salts from the bioactive organic fraction.

Protocol 1: Optimized Extraction of Alkaloids from Marine Sponges

Target Organisms: Agelas sp., Stylissa sp.

Reagents: Methanol (MeOH), Dichloromethane (DCM), n-Hexane, Trifluoroacetic acid (TFA), HPLC-grade Water.

-

Lyophilization: Freeze-dry the sponge biomass to remove water, which interferes with non-polar solvent extraction and promotes enzymatic degradation.

-

Exhaustive Extraction: Macerate dried tissue (e.g., 600g) in MeOH:DCM (1:1 v/v) for 24 hours (x3 cycles).

-

Why: The 1:1 mixture covers the polarity range of both glycosylated and aglycone pyrroles.

-

-

Desalting & Partitioning:

-

Evaporate combined extracts under reduced pressure (<40°C) to yield a crude gum.

-

Resuspend in 90% MeOH/H₂O and partition against n-Hexane. Discard hexane (lipids/fats).

-

Adjust aqueous MeOH fraction to 50% H₂O and partition against DCM.

-

Result: The DCM fraction contains the majority of non-polar pyrrole alkaloids (e.g., Agelastatin). The aqueous phase retains polar salts.

-

-

Fractionation (VLC): Subject the DCM fraction to Vacuum Liquid Chromatography on Silica Gel 60. Elute with a step gradient of DCM:MeOH (100:0 to 0:100).

-

Purification (HPLC): Purify bioactive fractions using Semi-Prep HPLC (C18 column).

-

Mobile Phase: H₂O:MeOH with 0.1% TFA (Acidic pH stabilizes the basic imidazole moieties).

-

Visualization: Bioassay-Guided Isolation Workflow

Figure 1: Standardized bioassay-guided fractionation workflow for marine pyrrole alkaloids.

Chapter 3: Structural Elucidation & Case Studies

Defining the stereochemistry of marine pyrroles is notoriously difficult due to the flexibility of the rings and the presence of multiple chiral centers in fused systems.

Case Study: Agelastatin A

Agelastatin A is a tetracyclic alkaloid isolated from Agelas dendromorpha.[2][3] Its discovery highlighted a "hidden symmetry" in its biosynthetic pathway.

-

Mechanism: It acts as a "ribosome poison." Unlike many intercalators, Agelastatin A binds specifically to the A-site of the Peptidyle Transferase Center (PTC) in eukaryotic ribosomes.

-

Structural Insight: X-ray crystallography of the ribosome-inhibitor complex revealed a rare halogen-pi interaction between the Bromine atom on the pyrrole ring and ribosomal RNA bases. This interaction locks the compound in place, preventing tRNA binding and halting protein synthesis [1, 2].

Chapter 4: Pharmacological Mechanisms

The therapeutic potential of marine pyrroles lies in their ability to hit dual targets or exploit unique binding pockets.

Mechanism of Action: Lamellarin D

Lamellarin D (Lam D) is a potent cytotoxic agent that exemplifies a "dual-hit" strategy against cancer cells.[4]

-

Nuclear Target: Lam D inhibits Topoisomerase I , stabilizing the cleavable complex and causing DNA damage.

-

Mitochondrial Target: Crucially, Lam D acts directly on mitochondria to induce the Mitochondrial Permeability Transition (MPT) .[5] This occurs independently of the nuclear pathway, making it effective even in multi-drug resistant (MDR) cells that pump out other drugs [3, 4].

Visualization: Lamellarin D Dual Pathway[5][7]

Figure 2: Dual pro-apoptotic mechanism of Lamellarin D targeting both nuclear DNA handling and mitochondrial integrity.

Comparative Bioactivity Table

| Compound | Source | Primary Target | Mechanism Note |

| Agelastatin A | Agelas sponge | Ribosome (PTC) | Halogen-pi interaction stabilizes binding; inhibits osteopontin [1]. |

| Lamellarin D | Lamellaria tunicate | Topoisomerase I / Mitochondria | Induces MPT pore opening; effective in MDR cells [3]. |

| Hymenialdisine | Stylissa sponge | Kinases (GSK-3β, CDK) | Competes with ATP; potent NF-κB inhibitor [5].[6] |

| Prodigiosin | Vibrio bacteria | DNA / pH modulation | Acts as H+/Cl- symporter, acidifying cytoplasm; cleaves DNA [6]. |

Chapter 5: Bacterial Pyrroles - The Prodigiosin Case[9]

While sponges are rich sources, the supply problem often hinders development.[7] Marine bacteria offer a sustainable alternative. Prodigiosin is a tripyrrole red pigment produced by Serratia and Vibrio species.

Protocol 2: Extraction of Prodigiosin from Marine Bacteria

Target Organism: Vibrio gazogenes or Serratia marcescens

-

Cultivation: Inoculate marine broth (with 2% NaCl) and incubate at 25-28°C for 48-72 hours until broth turns deep red.

-

Pelleting: Centrifuge culture at 10,000 x g for 15 minutes. Discard supernatant (prodigiosin is intracellular/cell-wall associated).

-

Acidified Extraction:

-

Resuspend pellet in Acidified Ethanol (Ethanol + 1% HCl). The acid helps break cell wall association and protonates the pyrrole, increasing solubility.

-

Vortex vigorously and incubate for 1 hour in the dark (pigment is light sensitive).

-

-

Clarification: Centrifuge again to remove cell debris. The supernatant is the crude prodigiosin extract.

-

Purification: Evaporate ethanol and purify via silica column (Eluent: Chloroform/Methanol) [6, 7].

References

-

Synthesis of Agelastatin A and Derivatives Premised on a Hidden Symmetry Element Leading to Analogs Displaying Anticancer Activity. National Institutes of Health (NIH). Available at: [Link]

-

The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. MDPI. Available at: [Link]

-

Inhibition of mitochondrial respiration mediates apoptosis induced by the anti-tumoral alkaloid lamellarin D. ResearchGate. Available at: [Link]

-

Lamellarin D: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux. PubMed. Available at: [Link]

-

Bioactive pyrrole alkaloids isolated from the Red Sea: marine sponge Stylissa carteri. SciSpace. Available at: [Link]

-

Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1. NIH. Available at: [Link]

-

Isolation and identification of a prodigiosin-like pigment producer Vibrio sp.[8] isolate from a sea snail Thais sp. Redalyc. Available at: [Link]

Sources

- 1. Biosynthesis, asymmetric synthesis, and pharmacology, including cellular targets, of the pyrrole-2-aminoimidazole marine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isolation and identification of a prodigiosin-like pigment producer Vibrio sp. isolate from a sea snail Thais sp [redalyc.org]

Technical Guide: Synthesis of the Pyrrole-2-Carboxamide Scaffold

Executive Summary

The pyrrole-2-carboxamide motif is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for DNA-minor groove binders (e.g., Netropsin, Distamycin), kinase inhibitors (e.g., JAK2 inhibitors), and antibiofilm agents (e.g., Oroidin derivatives).[1] Despite its apparent simplicity, the synthesis of this scaffold presents specific challenges due to the electron-rich nature of the pyrrole ring, which makes it susceptible to oxidation and polymerization under acidic conditions.

This guide details the two primary synthetic workflows: the robust Trichloroacetyl Method (for scale-up and simple amines) and the Direct Amidation Method (for late-stage functionalization).

Part 1: Strategic Retrosynthesis & Causality

To synthesize a pyrrole-2-carboxamide, one must choose between constructing the ring de novo (e.g., Paal-Knorr) or functionalizing an existing pyrrole core. For most drug discovery applications, functionalizing the C2 position of the pyrrole ring is the most efficient route.

However, a critical "trap" exists: Pyrrole-2-carbonyl chloride is notoriously unstable. Unlike benzene derivatives, the electron-rich pyrrole ring renders the acid chloride highly reactive, leading to rapid decomposition. Therefore, standard Schotten-Baumann conditions often fail or give poor yields.

The Solution: Masked Acylating Agents

To bypass the unstable acid chloride, we utilize 2-(trichloroacetyl)pyrrole . The trichloromethyl group acts as a "super-leaving group" (via a haloform-type mechanism), allowing the ketone to function as a stable, crystalline acylating agent that reacts smoothly with amines.

Visualization: Retrosynthetic Logic

The following diagram outlines the decision tree for synthesizing this scaffold.

Caption: Strategic decision tree for accessing the pyrrole-2-carboxamide scaffold based on substrate complexity and scale.

Part 2: Method A - The Trichloroacetyl Strategy (Robust Standard)

This method, originally optimized by Bailey and Johnson (1971), remains the gold standard for generating simple pyrrole amides on a multigram scale. It avoids the use of expensive coupling reagents and unstable acid chlorides.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon. The tetrahedral intermediate collapses, expelling the trichloromethyl anion (

Caption: Haloform-type cleavage mechanism converting the trichloroketone into the desired amide.

Experimental Protocol

Objective: Synthesis of N-benzyl-1H-pyrrole-2-carboxamide.

Step 1: Synthesis of 2-Trichloroacetylpyrrole

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Reagents: Dissolve trichloroacetyl chloride (1.1 equiv) in anhydrous diethyl ether or DCM.

-

Addition: Add a solution of pyrrole (1.0 equiv) in ether dropwise over 1 hour.

-

Critical Note: The reaction is exothermic. Control the addition rate to maintain a gentle reflux.

-

-

Workup: Stir for 1 additional hour. Quench slowly with aqueous potassium carbonate (

). -

Isolation: Separate the organic layer, dry over

, and concentrate. The product usually precipitates as a stable solid (Recrystallize from hexane/ethanol if necessary).

Step 2: Amidation

-

Reaction: Dissolve 2-trichloroacetylpyrrole (1.0 equiv) in THF or DMF.

-

Nucleophile: Add the target amine (1.2 equiv).

-

Optimization: If the amine is a salt (e.g., hydrochloride), add 1.2 equiv of TEA or DIPEA to free the base.

-

-

Conditions: Stir at room temperature for 2–12 hours. (Heating to 60°C may be required for sterically hindered amines).

-

Purification: Evaporate solvent. Partition between EtOAc and 1M HCl (to remove unreacted amine) followed by sat.

.

Part 3: Method B - Direct Amidation (Discovery Route)

For high-throughput screening (HTS) or when the amine partner is precious/complex, direct coupling of commercially available pyrrole-2-carboxylic acid is preferred.

Protocol Highlights

-

Reagents: HATU or TBTU are superior to EDC/HOBt for electron-rich heteroaromatics as they suppress racemization (if chiral centers are present on the amine) and drive the reaction faster.

-

Solvent: DMF or NMP is required for solubility.

-

Base: DIPEA (3.0 equiv).

Comparative Analysis: Method A vs. Method B

| Feature | Method A: Trichloroacetyl | Method B: Direct Coupling |

| Primary Use Case | Scale-up (>5g), Simple Amines | MedChem Library, Complex Amines |

| Cost Efficiency | High (Reagents are cheap) | Low (HATU/TBTU are expensive) |

| Atom Economy | Moderate (Loss of | Low (Loss of urea/HOBt byproducts) |

| Purification | Often recrystallization | Column Chromatography / HPLC |

| Stability | Intermediate is shelf-stable | Acid starting material is stable |

References

-

Bailey, D. M., & Johnson, R. E. (1971). 1H-Pyrrole-2-carboxylic acid, ethyl ester (via 2-Trichloroacetylpyrrole). Organic Syntheses, 51, 100.

-

Mane, Y. D., et al. (2017).[1] Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as Potent Antibacterial Agents. Journal of Heterocyclic Chemistry, 54(4), 2627–2634.

-

Bailly, C., & Chaires, J. B. (1998). Sequence-specific DNA minor groove binders. Design and synthesis of Netropsin and Distamycin analogues. Bioconjugate Chemistry, 9(5), 513–538.

-

Al-Mughaid, H., et al. (2021).[2][3] Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19, 1877-1896.

Sources

The Halogenated Scaffold: 4-Bromo-1H-pyrrole-2-carboxamide in Fragment-Based Drug Design

Executive Summary

In the realm of Fragment-Based Drug Design (FBDD), few scaffolds offer the evolutionary validation and physicochemical versatility of 4-bromo-1H-pyrrole-2-carboxamide . Originating as a metabolic subunit of marine sponge alkaloids (e.g., Oroidin, Agelasine), this fragment has transcended its natural product origins to become a "privileged structure" in medicinal chemistry.

This technical guide analyzes the utility of 4-bromo-1H-pyrrole-2-carboxamide as a core fragment. We explore its unique halogen-bonding capabilities, its role in modulating bacterial communication (quorum sensing), and its application in kinase inhibition. We provide robust synthetic protocols and validated assay methodologies, moving beyond theoretical discussion to actionable experimental science.

Structural & Physicochemical Rationale

The potency of the 4-bromo-1H-pyrrole-2-carboxamide fragment lies in its ability to form high-quality interactions within a protein binding pocket while maintaining a low molecular weight (MW ~189 Da), a hallmark of successful FBDD starting points.

The Halogen Bond (The "Sigma Hole")

Unlike a simple hydrophobic substituent, the bromine atom at the C4 position is electronically anisotropic. It possesses a region of positive electrostatic potential (the "sigma hole") on its distal side, allowing it to act as a Lewis acid.

-

Mechanism: The Br atom forms a linear halogen bond (X-bond) with Lewis bases (e.g., backbone carbonyl oxygens, carboxylates) in the target protein.

-

Energy: These interactions often range from 1–5 kcal/mol, comparable to weak hydrogen bonds but with stricter geometric requirements (160°–180° angles), providing high selectivity.

The Hydrogen Bond Network

The pyrrole-carboxamide motif presents a rigid donor-acceptor-donor (D-A-D) profile:

-

Pyrrole NH (Donor): Strong H-bond donor, often interacting with hinge regions in kinases.

-

Amide Carbonyl (Acceptor): Orients water networks or interacts with conserved residues (e.g., Lysine).

-

Amide NH (Donor): Critical for specificity; in DNA gyrase inhibitors, this interacts with Asp73.

Pharmacophore Visualization

The following diagram illustrates the interaction vectors of the fragment.

Figure 1: Pharmacophore interaction map showing the critical Halogen Bond and H-Bond vectors essential for binding affinity.

Marine Origins & Biosynthetic Inspiration

This fragment is not merely a synthetic curiosity; it is an evolutionary answer to biofouling.

-

Source: Marine sponges of the family Agelasidae (e.g., Agelas conifera, Stylissa massa).

-

Natural Products: It serves as the building block for Oroidin , Sceptrin , and Agelasine .

-

Biological Function: These sponges lack an immune system. They produce brominated pyrroles to inhibit the formation of bacterial biofilms on their surface, preventing suffocation. This "non-bactericidal antibiofilm" mechanism is the primary inspiration for its use in modern anti-infective drug design.

Synthetic Methodologies

Reliable synthesis is the cornerstone of FBDD. While direct bromination of pyrrole-2-carboxamide is possible, it often yields mixtures of 4-bromo, 5-bromo, and 4,5-dibromo products. The Trichloroacetyl Route is preferred for its regioselectivity and scalability.

Protocol: The Trichloroacetyl Pathway

This method utilizes the Friedel-Crafts acylation to install a "mask" for the amide, directing the subsequent bromination.

Step-by-Step Methodology:

-

Acylation (Formation of 2-trichloroacetylpyrrole):

-

Regioselective Bromination:

-

Reagents: Br₂, CHCl₃ or NBS (N-Bromosuccinimide), THF.

-

Procedure: Treat the 2-trichloroacetylpyrrole with 1 equivalent of Br₂ at -78°C to 0°C.

-

Control: The electron-withdrawing trichloroacetyl group deactivates the ring slightly, but the steric bulk and electronic directing effects favor the 4-position over the 5-position when controlled carefully.

-

Note: Over-bromination leads to the 4,5-dibromo analog.

-

-

Amidation (Haloform Reaction):

-

Reagents: NH₃ (aq) or amines (R-NH₂), THF/Water.

-

Procedure: React the brominated intermediate with aqueous ammonia at room temperature. The trichloroacetyl group acts as a superb leaving group (releasing CHCl₃), yielding the amide.

-

Synthetic Workflow Diagram

Figure 2: The Trichloroacetyl synthetic route ensures regioselectivity and allows facile installation of diverse amide substituents.

Medicinal Chemistry Applications

Antibiofilm Activity (Non-Bactericidal)

The 4-bromo fragment disrupts the Two-Component Systems (TCS) in bacteria (e.g., QseC/QseB in E. coli or AgrC/AgrA in S. aureus).

-

Mechanism: It does not kill the bacteria (bacteriostatic/bactericidal), which avoids selective pressure for resistance. Instead, it "blinds" the bacteria to quorum sensing signals, causing biofilm dispersion.

-

Key Data:

-

Disperses pre-formed biofilms of L. monocytogenes by >60% at sub-MIC concentrations.

-

Downregulates virulence genes (luxS, pfs).

-

Kinase Inhibition (DNA Gyrase B)

In the ATPase domain of DNA Gyrase B, the pyrrole moiety mimics the adenine ring of ATP.

-

Binding Mode: The pyrrole NH and amide NH form a "pincer" H-bond network with Asp73 . The bromine atom occupies a hydrophobic pocket, often displacing a conserved water molecule or interacting with the backbone of Val120 .

-

SAR Insight: The 4-bromo analog often shows better solubility than the 4,5-dibromo analog, though the latter is sometimes more potent due to increased lipophilicity filling the pocket.

Structure-Activity Relationship (SAR) Summary

| Modification | Effect on Activity | Rationale |

| C4-Bromine | Essential | Provides Halogen Bond; fills hydrophobic pocket. |

| C5-Bromine | Variable | Increases potency (lipophilicity) but lowers solubility. |

| Pyrrole NH | Critical | H-bond donor to hinge/Asp residues. Methylation abolishes activity. |

| Amide N | Tolerant | Ideal vector for fragment growing (e.g., adding solubilizing groups). |

Experimental Protocols

Protocol: Biofilm Inhibition Assay (Crystal Violet)

Validates the biological activity of the synthesized fragment.

-

Culture Prep: Grow S. aureus (or target strain) overnight in Tryptic Soy Broth (TSB) + 1% Glucose. Dilute to OD₆₀₀ = 0.05.

-

Treatment: Add 100 µL of bacterial suspension to 96-well plates. Add 1 µL of fragment (dissolved in DMSO) to achieve concentrations of 0.5 – 100 µM. Include DMSO controls.

-

Incubation: Incubate statically at 37°C for 24 hours.

-

Staining:

-

Discard media gently. Wash wells 2x with PBS.

-

Fix with 100% Methanol for 15 min. Air dry.

-

Stain with 0.1% Crystal Violet (CV) for 15 min.

-

Wash with water. Solubilize CV with 30% Acetic Acid.

-

-

Quantification: Measure Absorbance at 595 nm.

-

% Inhibition = [(OD_control - OD_treated) / OD_control] × 100

-

Protocol: Fragment Solubility Check (Turbidimetric)

Essential for FBDD to ensure the fragment is soluble at screening concentrations.

-

Stock: Prepare 100 mM stock in DMSO.

-

Dilution: Dilute to 1 mM in PBS (pH 7.4).

-

Measurement: Measure Absorbance at 620 nm immediately and after 24h.

-

Criteria: Significant increase in OD₆₂₀ indicates precipitation. 4-Bromo-1H-pyrrole-2-carboxamide should remain clear at <500 µM.

Future Outlook

The 4-bromo-1H-pyrrole-2-carboxamide fragment is poised for "Fragment Merging" strategies.

-

Covalent Targeting: Introduction of an acrylamide group at the amide nitrogen could convert this reversible binder into a Targeted Covalent Inhibitor (TCI), leveraging the specific binding of the bromopyrrole.

-

PROTACs: As a ligand for specific bacterial proteins, it could serve as the "warhead" in bacterial PROTACs (BacPROTACs) to degrade essential virulence factors.

References

-

Huigens, R. W., et al. (2007). "Inhibition of Pseudomonas aeruginosa biofilm formation by simple brominated indole- and pyrrole-derivatives." Journal of the American Chemical Society. Link

-

Tomašič, T., et al. (2017). "Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors." Bioorganic & Medicinal Chemistry. Link

-

Yue, Y., et al. (2023). "Pyrrole-2-carboxylic acid inhibits biofilm formation and suppresses the virulence of Listeria monocytogenes."[8] Biofouling.[8] Link

-

Rane, R., et al. (2014).[9] "Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications." Current Topics in Medicinal Chemistry. Link

-

Garrison, A. T., & Melander, C. (2014). "Antimicrobial Resistance: Biofilm Dispersion Agents." Annual Reports in Medicinal Chemistry. Link

Sources

- 1. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bromopyrrole-Imidazole Alkaloids (oroidin), and its Conversion Molecule (Dihydrooroidin) Isolated from a Marine Sponge (Agelas nemoecinata) [ijsr.net]

- 3. Frontiers | Mechanisms of antibiofilm compounds JG-1 and M4 across multiple species: alterations of protein interactions essential to biofilm formation [frontiersin.org]

- 4. ijsr.net [ijsr.net]

- 5. Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria [mdpi.com]

- 8. Pyrrole-2-carboxylic acid inhibits biofilm formation and suppresses the virulence of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Bromopyrroles

Executive Summary & Scientific Rationale

Bromopyrroles represent a unique challenge in cross-coupling chemistry. Unlike electron-deficient pyridines which readily undergo oxidative addition, pyrroles are electron-rich (

Furthermore, the pyrrole N-H moiety (

-

Catalyst Poisoning: Deprotonation can lead to the formation of stable Pd-amido complexes that arrest the catalytic cycle.

-

Side Reactivity: Competitive N-arylation or hydrodehalogenation.

This guide delineates two distinct workflows: a robust Standard Protocol for protected pyrroles using bis-phosphine palladium sources, and an Advanced Protocol utilizing Buchwald G2/G3 precatalysts for the direct coupling of unprotected (free N-H) bromopyrroles.

Strategic Assessment: The Protecting Group Decision

Before selecting a catalyst, the substrate architecture must be analyzed. The choice of protecting group (PG) dictates the electronic environment of the pyrrole ring.

| Protecting Group | Electronic Effect | Stability | Rec.[1] Catalyst System |

| None (Free N-H) | Electron-Rich (Donor) | N/A | XPhos Pd G2 / G3 (Required) |

| Boc (tert-butyl carbamate) | Electron-Withdrawing | Labile (Acid/Base sensitive) | Pd(dppf)Cl₂, Pd(PPh₃)₄ |

| Tosyl (Ts) | Strong E-Withdrawing | Robust | Pd(dppf)Cl₂ (May require heating) |

| SEM / TIPS | Steric Bulk / Neutral | Very Stable | Pd(dtbpf)Cl₂, XPhos Pd G2 |

Critical Insight: Ortho-Activation

If the bromopyrrole contains an electron-withdrawing group (EWG) such as an ester (-COOEt) or cyano (-CN) group ortho to the bromine, the bond is activated toward oxidative addition. These substrates often couple successfully even without N-protection, provided a mild base is used.

Workflow Logic & Decision Tree